molecular formula C16H16N4O6 B5599892 [7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone

[7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone

Cat. No.: B5599892
M. Wt: 360.32 g/mol
InChI Key: ZWGHAOKNXULRNC-UHFFFAOYSA-N
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Description

[7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O6 and its molecular weight is 360.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-di-2-furoyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane is 360.10698424 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Thermal Reactivity and Energetic Materials

  • Thermal Reactivity with Ammonium Nitrate : The study by Zeman et al. (2005) investigated the thermal reactivity of various nitro- and nitroso-compounds derived from 1,3,5,7-tetraazabicyclo[3.3.1]nonane in the presence of ammonium nitrate. The research highlighted the relatively high reactivity of mixtures with ammonium nitrate, underscoring their potential in energetic material applications (Zeman, Shu, Friedl, & Vágenknecht, 2005).

Synthesis and Characterization

  • Synthesis of Oxazoles : Ranganathan et al. (1981) described the preparation of 2-aza-3-oxabicyclo[2.2.1]heptene hydrochloride, showcasing a method that could be applied for synthesizing oxazabicycloheptenes, a process potentially relevant to the synthesis or modification of the target compound (Ranganathan, Ranganathan, Rao, & Raman, 1981).

  • Characterization of Tetranitro-Tetraazabicyclo Compounds : Sikder et al. (2001) focused on the synthesis, characterization, and thermal behavior of tetranitro-tetraazabicyclo compounds, providing insights into their properties, including stability and insensitivity, which are critical for the development of energetic materials (Sikder, Bhokare, Sarwade, & Agrawal, 2001).

Potential as Energetic Materials

  • Catalytic Synthesis of Isoxazoles : Baglieri et al. (2016) discussed the catalytic condensation of primary nitro compounds with terminal acetylenes to synthesize isoxazoles, indicating a potential pathway for the functionalization or application of similar structures in energetic material synthesis (Baglieri, Meschisi, Sarlo, & Machetti, 2016).

  • Stabilization of Energetic Materials : Tang et al. (2015) synthesized and studied the stabilization of highly energetic di(nitramino)furazan and its salts, aiming to enhance the practical applications of such materials in the field of energetics (Tang, Zhang, Mitchell, Parrish, & Shreeve, 2015).

Properties

IUPAC Name

[7-(furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6/c21-14(12-3-1-5-25-12)18-8-16(20(23)24)7-17(10-18)11-19(9-16)15(22)13-4-2-6-26-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGHAOKNXULRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN(CN1CN(C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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